N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Description
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a benzothiazole-derived compound characterized by a 2,3-dihydro-1,3-benzothiazole core with a propynyl (C≡CH) substituent at position 3, a methyl group at position 4, and a phenoxyacetamide moiety linked to the thiazole nitrogen (Figure 1). This compound belongs to a class of heterocyclic molecules often explored for their pharmacological properties, including anticancer and antimicrobial activities .
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-3-12-21-18-14(2)8-7-11-16(18)24-19(21)20-17(22)13-23-15-9-5-4-6-10-15/h1,4-11H,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPISKLPLCQXXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with phenoxyacetyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has been investigated for its potential as:
- Antimicrobial Agent: Studies have shown effectiveness against various microbial strains, including Mycobacterium tuberculosis. Certain derivatives enhance the efficacy of existing treatments significantly .
| Activity | Microbial Strain | Enhancement |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Up to 50-fold improvement with derivatives |
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor , particularly in inhibiting cholinesterases, which play a crucial role in neurotransmission. This inhibition can lead to therapeutic effects in neurodegenerative diseases.
Cancer Research
Recent studies have explored its anticancer properties. The compound shows promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest .
| Type of Cancer | Cell Line Tested | Inhibition Percentage |
|---|---|---|
| CNS Cancer | SF-295 | 84.19% |
| Leukemia | RPMI-8226 | 72.11% |
Material Science
In addition to biological applications, this compound can serve as a building block for synthesizing more complex molecules used in material science. Its structural features allow it to be incorporated into new materials with tailored properties .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of N-[4-(6-methyl-benzothiazol)] enhanced the activity against Mycobacterium tuberculosis. In vitro tests indicated significant improvements in treatment efficacy when combined with standard therapies .
Case Study 2: Cancer Cell Line Testing
Research conducted on various cancer cell lines revealed that specific derivatives exhibited high levels of cytotoxicity against multiple types of cancer cells, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of ammonia monooxygenase, a key enzyme in nitrification processes .
Comparison with Similar Compounds
N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide ()
- Structure : Features a methoxy group at position 4, a propenyl (allyl) substituent at position 3, and a pivalamide (2,2-dimethylpropanamide) group.
- Key Differences :
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide ()
- Structure : Contains a diethylsulfamoylbenzamide group and an ethoxy (OC₂H₅) substituent at position 3.
- Key Differences: The ethoxy group increases hydrophobicity compared to the methyl group in the target compound.
N-[(2Z)-3-(2-Methoxyphenyl)-4-methyl-1,3-thiazol-2(3H)-ylidene]-N-(2-methylphenyl)amine ()
- Structure : A thiazole core with a 2-methoxyphenyl group at position 3 and a 2-methylphenylamine substituent.
- Key Differences :
Spectroscopic and Crystallographic Data
IR and NMR Signatures
Biological Activity
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 351.38 g/mol. Its structure features a benzothiazole moiety, which contributes to its unique chemical properties and biological activities. The presence of the propyne group enhances its reactivity, making it a candidate for various medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂S |
| Molecular Weight | 351.38 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of related benzothiazole derivatives, compounds demonstrated IC50 values ranging from 3.58 to 15.36 µM against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) . The selectivity towards cancer cells was confirmed through comparisons with normal cell lines.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : It has been suggested that this compound may inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating apoptotic pathways .
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2-M phase, leading to inhibited proliferation of cancer cells .
Table 2: Biological Activity Summary
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Significant cytotoxicity |
| Enzyme Inhibition | BRAF/VEGFR inhibition |
| Apoptosis Induction | Increased apoptotic cells |
| Cell Cycle Arrest | G2-M phase arrest |
Synthesis Pathways
The synthesis of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoacetamide typically involves multi-step reactions:
- Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-amino thiophenol.
- Introduction of Propynyl Group : The propynyl group can be introduced via Sonogashira coupling reactions.
- Amide Bond Formation : The final step involves the reaction with phenoxyacetyl chloride to form the desired amide .
Table 3: Synthesis Steps
| Step | Reaction Type |
|---|---|
| Formation of Benzothiazole | Cyclization |
| Introduction of Propynyl | Sonogashira Coupling |
| Amide Bond Formation | Acylation |
Q & A
Basic: What are the typical synthetic routes for N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide?
Answer:
The synthesis involves multi-step organic reactions:
Cyclocondensation : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors. For example, 4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine is condensed with phenoxyacetic acid derivatives under reflux in dichloromethane or ethanol .
Schiff Base Formation : The imine (C=N) bond in the dihydrobenzothiazole ring is stabilized using Z-configuration-selective conditions, such as low-temperature reactions (< 0°C) to prevent isomerization .
Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Sonogashira) may introduce the prop-2-yn-1-yl group, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
Key Reaction Conditions:
| Parameter | Optimal Range |
|---|---|
| Solvent | Dichloromethane, ethanol |
| Temperature | 0–80°C (step-dependent) |
| Catalysts | Pd(PPh₃)₄, triethylamine |
| Reaction Time | 6–24 hours (monitored via TLC) |
Basic: How is the structure of this compound confirmed post-synthesis?
Answer:
Structural validation employs:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Assigns protons and carbons in the benzothiazole ring (δ 6.8–7.5 ppm for aromatic protons) and confirms the Z-configuration via coupling constants (e.g., J = 12–15 Hz for trans-alkenyl protons) .
- IR Spectroscopy : Identifies C=N (1650–1600 cm⁻¹) and amide C=O (1680–1640 cm⁻¹) stretches .
Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ at m/z 365.12) .
X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystalline) .
Example NMR Data (Key Peaks):
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Benzothiazole C-H | 7.2–7.5 | 120–135 |
| Propynyl CH₂ | 4.5–5.0 | 70–80 |
| Phenoxy OCH₂ | 4.2–4.5 | 60–65 |
Advanced: How can reaction yields be optimized for the prop-2-yn-1-yl substitution step?
Answer:
Yield optimization focuses on:
Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for Sonogashira coupling. Pd(PPh₃)₄ in DMF increases yields to >75% compared to PdCl₂(dppf) (60–65%) .
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance coupling efficiency vs. non-polar solvents (toluene) .
Temperature Control : 60–80°C minimizes side reactions (e.g., alkyne oligomerization) .
Contradictory Observations:
- Higher Pd loading (5 mol%) in THF reduces yield due to catalyst poisoning, whereas 2 mol% in DMF is optimal .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Answer:
Structure-Activity Relationship (SAR) Studies :
- Compare analogs with modified substituents (e.g., 4-methyl vs. 4-methoxy on the benzothiazole ring) to identify pharmacophores .
- Use dose-response assays (IC₅₀ values) to quantify potency differences.
Target Validation :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization .
- Molecular Docking : Simulate binding modes in active sites (e.g., ATP-binding pockets) to explain activity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
